Benzo[b]thiophen-3-amine hydrochloride
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Overview
Description
Benzo[b]thiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 3394-36-3 . It has a molecular weight of 185.68 and its IUPAC name is 1-benzothien-3-ylamine hydrochloride .
Synthesis Analysis
The synthesis of benzo[b]thiophenes, including Benzo[b]thiophen-3-amine hydrochloride, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the use of easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophen-3-amine hydrochloride is represented by the linear formula C8H8ClNS . The InChI Code for this compound is 1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H .Physical And Chemical Properties Analysis
Benzo[b]thiophen-3-amine hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .Scientific Research Applications
Synthesis and Biological Activities
Benzo[b]thiophene derivatives are synthesized for their wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride to produce thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which are characterized and screened for their biological activities, revealing potent compounds among them (Isloor, Kalluraya, & Pai, 2010).
Chemical Synthesis and Applications
The compound is also used in the synthesis of [1]Benzothieno[2,3-b]quinolines via a Transition-Metal-Free [3+3] Annulation process, highlighting its role in creating complex heterocyclic compounds with potential application in organic electronics and pharmaceuticals (Nowacki & Wojciechowski, 2017).
Versatile Reagent in Synthesis
Benzo[b]thiophen-3(2H)-one 1,1-dioxide is utilized as a versatile reagent in the synthesis of new spiroheterocycles, underscoring the compound's utility in the creation of novel chemical structures with potential application in drug development and material science (Cekavicus et al., 2008).
Novel Synthetic Approaches
The synthesis of benzo[b]thiophene derivatives as selective estrogen receptor modulators showcases another application, utilizing intramolecular cyclization and other synthetic techniques to produce compounds with significant medicinal potential (David et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Further research has led to the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which were then screened for antimicrobial and analgesic activities, demonstrating the compound's versatility in generating bioactive molecules (Kumara et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-benzothiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDITYYPIADDMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485210 |
Source
|
Record name | Benzo[b]thiophen-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-3-amine hydrochloride | |
CAS RN |
3394-36-3 |
Source
|
Record name | Benzo[b]thiophen-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophen-3-ylamine, HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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